5-Hydroxy-DPAT hydrobromide

Dopamine Receptors Radioligand Binding Neuropharmacology

Select 5-Hydroxy-DPAT hydrobromide to ensure precise dopaminergic investigation. This racemic mixture provides the full pharmacological profile: the (S)-enantiomer acts as a potent D2/D3 agonist, while the (R)-enantiomer functions as a weak antagonist, making it a superior tool for studying stereospecific receptor function. Unlike serotonergic agents like 8-OH-DPAT, it displays negligible 5-HT activity. With a balanced D2/D3 affinity (Ki: 59 nM / 1.4 nM), it is validated for PET tracer development ([¹¹C]5-OH-DPAT) to image the high-affinity receptor state. Do not substitute with generic D2 agonists; their functional selectivity profiles differ critically.

Molecular Formula C16H26BrNO
Molecular Weight 328.29 g/mol
Cat. No. B2805264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-DPAT hydrobromide
Molecular FormulaC16H26BrNO
Molecular Weight328.29 g/mol
Structural Identifiers
SMILESCCCN(CCC)C1CCC2=C(C1)C=CC=C2O.Br
InChIInChI=1S/C16H25NO.BrH/c1-3-10-17(11-4-2)14-8-9-15-13(12-14)6-5-7-16(15)18;/h5-7,14,18H,3-4,8-12H2,1-2H3;1H
InChIKeyQHPNEGRNHVBQOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxy-DPAT Hydrobromide: Potent and Selective Dopamine D2/D3 Agonist for PET Imaging and Receptor Pharmacology


5-Hydroxy-DPAT hydrobromide (5-OH-DPAT) is a synthetic aminotetralin derivative that acts as a potent and selective agonist at dopamine D2 and D3 receptors [1]. It displays negligible activity at 5-HT receptors, distinguishing it from structurally similar compounds like 8-OH-DPAT . The compound exists as a racemic mixture of (S)- and (R)-enantiomers, with the (S)-enantiomer being the active agonist and the (R)-enantiomer acting as a weak antagonist [2]. 5-OH-DPAT has been widely utilized as a pharmacological tool to investigate the functional roles of D2-like receptors in the brain and has been developed as a PET tracer, specifically [¹¹C]5-OH-DPAT, for imaging the high-affinity state of D2/3 receptors [3].

Why 5-Hydroxy-DPAT Hydrobromide Cannot Be Casually Substituted with Other DPAT Analogs or D2 Agonists


Generic substitution among dopamine D2 receptor agonists is scientifically untenable due to profound differences in receptor subtype selectivity, intrinsic efficacy, and even the direction of modulation (agonism vs. antagonism) between closely related compounds [1]. For instance, while racemic 5-OH-DPAT is a potent D2/D3 agonist, its (R)-enantiomer alone functions as a weak antagonist [2]. Furthermore, structurally analogous compounds like 8-OH-DPAT are primarily 5-HT1A agonists with distinct off-target effects on dopamine systems [3]. Even among selective D2 agonists, key differences exist; for example, 7-OH-DPAT and PD 128,907 exhibit varying degrees of D3 vs. D2 functional selectivity that critically influence their behavioral and neurochemical profiles [4]. These divergences necessitate precise compound selection based on quantitative evidence to ensure experimental reproducibility and accurate interpretation of data.

Product-Specific Quantitative Differentiation: Evidence for Selecting 5-Hydroxy-DPAT Hydrobromide


High-Affinity Dopamine D2 Receptor Binding of Racemic 5-OH-DPAT

Racemic 5-OH-DPAT exhibits high affinity for dopamine D2 receptors, with a Ki value of 59 nM in HEK cells expressing rat D2 receptors. This affinity is significantly lower than the structurally related and more D3-selective agonist 7-OH-DPAT, which has a Ki of 0.16 nM at D3 receptors but shows different selectivity [1]. The affinity of 5-OH-DPAT is also markedly higher than the weak antagonist (R)-5-OH-DPAT enantiomer, which has negligible agonist activity [2].

Dopamine Receptors Radioligand Binding Neuropharmacology

Stark Enantiomeric Pharmacological Divergence: Agonist vs. Antagonist

The (S)-enantiomer of 5-OH-DPAT is the sole active agonist, whereas the (R)-enantiomer functions as a weak antagonist at dopamine D2 receptors. In vivo experiments demonstrated that only the (S)-enantiomer significantly reduced rat brain DOPA levels, a measure of dopamine synthesis inhibition and agonist efficacy, while the (R)-enantiomer was inactive in this assay [1]. The (R)-enantiomer has been shown to be a weakly potent antagonist [2].

Enantioselectivity D2 Receptor Pharmacology

Negligible Serotonergic Cross-Reactivity Contrasted with 8-OH-DPAT

5-OH-DPAT is a selective dopamine D2 receptor agonist with no significant effect on 5-HT receptors . In stark contrast, the structurally related compound 8-OH-DPAT is a potent and selective agonist at the 5-HT1A receptor, often used as the standard reference ligand for this target . 8-OH-DPAT exhibits high affinity for 5-HT1A receptors and is commonly used to study serotonergic functions, including hypothermia and behavior [1].

Receptor Selectivity 5-HT1A Off-Target Activity

PET Tracer Utility: Imaging the High-Affinity D2/3 Receptor State

The radiolabeled analog [¹¹C]5-OH-DPAT has been developed as a positron emission tomography (PET) agent specifically to visualize the high-affinity (HA) state of dopamine D2 and D3 receptors in vivo [1]. This is a unique application not shared by many other D2 agonists, such as the commonly used antagonist radiotracer [¹¹C]raclopride, which labels both high- and low-affinity states. [¹¹C]5-OH-DPAT provides a functional measure of receptor coupling to G-proteins [2].

PET Imaging D2/3 Receptors Neuroimaging

Behavioral Efficacy: Modulation of Sexual Behavior in Male Rats

5-OH-DPAT has been shown to moderately promote sexual behavior in male rats, an effect mediated by D2-like receptors . This contrasts with other D2 agonists like quinpirole, which can produce biphasic effects or primarily affect motor activity. The specific modulation of sexual behavior by 5-OH-DPAT provides a distinct behavioral endpoint for studying D2/D3 receptor function [1].

Behavioral Pharmacology D2 Receptors Sexual Behavior

Optimal Research Applications for 5-Hydroxy-DPAT Hydrobromide Based on Quantified Evidence


In Vivo PET Imaging of Dopamine D2/3 Receptor High-Affinity State

Given the development and validation of [¹¹C]5-OH-DPAT as a PET tracer for the high-affinity state of D2/3 receptors, the compound is ideally suited for neuroimaging studies. Researchers can use the unlabeled hydrobromide salt for in vitro characterization or as a reference standard in PET imaging protocols [1]. This application is based on the compound's selectivity and agonist properties, which allow for functional imaging of receptor-G-protein coupling, a metric that is not achievable with antagonist radiotracers like [¹¹C]raclopride [2].

Pharmacological Studies Differentiating D2 and D3 Receptor Function

5-OH-DPAT's balanced affinity for D2 and D3 receptors (D2 Ki = 59 nM, D3 Ki = 1.4 nM) makes it a useful tool for investigating the roles of both receptor subtypes in various neurobiological processes. Its use in conjunction with more selective compounds, such as the D3-preferring 7-OH-DPAT or the D2-selective antagonist L-741,626, can help dissect the contributions of each receptor subtype to complex behaviors or neurochemical events [3]. This application is particularly relevant in studies of addiction, motor control, and cognition.

Behavioral Pharmacology of Sexual Motivation and Reward

The demonstrated ability of 5-OH-DPAT to moderately promote sexual behavior in male rats provides a specific and quantifiable behavioral endpoint. This makes the compound a valuable tool for investigating the neurobiological underpinnings of sexual motivation, arousal, and the rewarding aspects of sexual behavior, which are mediated by D2-like receptors in the mesolimbic pathway . This application is more specific than general locomotor or stereotypy assays used for other D2 agonists.

Enantioselective Dopamine Receptor Pharmacology Studies

The stark functional difference between the (S)-agonist and (R)-antagonist enantiomers of 5-OH-DPAT provides a powerful tool for studying stereospecificity in dopamine receptor function. Researchers can use the pure enantiomers or the racemate to probe the structural requirements for D2 receptor activation and antagonism, or to serve as enantiopure controls in assays designed to measure chiral selectivity [4]. This is a unique feature not shared by many commercially available dopaminergic ligands.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Hydroxy-DPAT hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.